![molecular formula C8H13N3O2 B2561619 ethyl 1-isopropyl-1H-1,2,3-triazole-4-carboxylate CAS No. 929620-52-0](/img/structure/B2561619.png)
ethyl 1-isopropyl-1H-1,2,3-triazole-4-carboxylate
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Overview
Description
Triazoles are a class of organic compounds that contain three nitrogen atoms in a five-membered aromatic ring . They are widely used in various fields due to their unique properties and ability to mimic amide bonds . They have been proven to have antiviral, anticancer, antioxidant, and antimicrobial activity .
Synthesis Analysis
Triazoles can be synthesized through a variety of methods. One common method is the 1,3-dipolar cycloaddition of azides to alkynes, known as the CuAAC reaction . This reaction is reliable, regioselective, and high-yielding .
Molecular Structure Analysis
The molecular structure of triazoles is characterized by a five-membered aromatic ring containing three nitrogen atoms . The exact structure of “ethyl 1-isopropyl-1H-1,2,3-triazole-4-carboxylate” would depend on the specific locations of the ethyl and isopropyl groups on the triazole ring.
Chemical Reactions Analysis
Triazoles can participate in a variety of chemical reactions. For example, they can act as ligands in coordination chemistry, form hydrogen bonds, and undergo various substitution and addition reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of a specific triazole compound would depend on its exact structure. In general, triazoles are stable compounds that are resistant to oxidation and reduction .
Scientific Research Applications
Click Chemistry and Drug Discovery
1,2,3-Triazoles are privileged structural motifs in click chemistry, a powerful synthetic approach for creating complex molecules. The copper-catalyzed Huisgen 1,3-dipolar cycloaddition (often referred to as “click chemistry”) allows efficient assembly of 1,2,3-triazole-containing compounds. Researchers have exploited this method to synthesize diverse libraries of potential drug candidates. The 1,2,3-triazole core has been incorporated into anticonvulsants, cephalosporin antibiotics, anticancer agents, and more .
Antimicrobial and Antiviral Activity
Ethyl 1-isopropyl-1H-1,2,3-triazole-4-carboxylate derivatives have demonstrated promising antimicrobial and antiviral properties. These compounds exhibit activity against methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-resistant enterococci, and mycobacterium tuberculosis. Additionally, they have shown antiviral effects against influenza A and herpes simplex virus type 1 (HSV-1) .
Anticancer Potential
Several 1,2,3-triazole derivatives, including those based on ethyl 1-isopropyl-1H-1,2,3-triazole-4-carboxylate, have been evaluated for their anticancer activity. Notably, 3-(4-(4-phenoxyphenyl)-1H-1,2,3-triazol-1-yl)benzo[d]isoxazole exhibited potent antiproliferative effects against MV4-11 cells, with an IC50 of 2 μM .
Supramolecular Chemistry and Materials Science
The unique properties of 1,2,3-triazoles, such as high chemical stability and aromatic character, make them valuable building blocks in supramolecular chemistry. Researchers have used these compounds to design functional materials, including metal-organic frameworks, polymers, and host-guest systems. Their ability to form hydrogen bonds and participate in π-π stacking interactions contributes to their versatility in materials science .
Chemical Biology and Bioconjugation
1,2,3-Triazoles play a crucial role in chemical biology and bioconjugation. They serve as bioorthogonal handles for labeling biomolecules, enabling selective modification of proteins, nucleic acids, and other biological targets. Researchers have developed bioconjugates by linking 1,2,3-triazoles to fluorescent probes, peptides, and antibodies .
Fluorescent Imaging and Molecular Probes
The fluorescent properties of 1,2,3-triazoles have led to their use as molecular probes in biological imaging. By incorporating these motifs into small molecules or nanoparticles, scientists can visualize cellular processes, track drug delivery, and study protein interactions. Ethyl 1-isopropyl-1H-1,2,3-triazole-4-carboxylate derivatives may find applications in this field as well .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
ethyl 1-propan-2-yltriazole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O2/c1-4-13-8(12)7-5-11(6(2)3)10-9-7/h5-6H,4H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSBKHZUXNJHAQN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN(N=N1)C(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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